molecular formula C3H9O2P B1598377 Dimethyl methylphosphonite CAS No. 20278-51-7

Dimethyl methylphosphonite

Cat. No. B1598377
CAS RN: 20278-51-7
M. Wt: 108.08 g/mol
InChI Key: ZXMSTCRBSAVFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂. It appears as a colorless liquid and is primarily used as a flame retardant .


Synthesis Analysis

DMMP can be prepared from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction .


Molecular Structure Analysis

The molecular formula of DMMP is C₃H₉O₃P , and its molar mass is approximately 124.08 g/mol . It has a colorless liquid appearance, with a melting point of -50°C and a boiling point of 181°C .


Chemical Reactions Analysis

DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride , which is used in the production of sarin and soman nerve agents . Various amines can catalyze this process .


Physical And Chemical Properties Analysis

  • Hazards : Toxic; causes serious eye irritation; may cause genetic defects

Scientific Research Applications

  • Flame Retardant for Lithium-ion Batteries DMMP has been identified as an efficient flame retardant additive for lithium-ion battery electrolytes. Studies show that adding DMMP to electrolytes significantly suppresses flammability, contributing to the safety of lithium-ion batteries (Xiang et al., 2007).

  • Chemical Warfare Agent Neutralization DMMP is used as a chemical surrogate for organophosphate nerve agents due to its similar physicochemical properties but significantly lower toxicity. Research on the hydrolysis of DMMP in hot-compressed water indicates that it could be a practical method for neutralizing chemical warfare agents, producing stable, less-toxic compounds (Pinkard et al., 2020).

  • Analyzing Electronic Structures DMMP's role in simulating chemical warfare agents in adsorption experiments has led to studies on its electronic structure. Investigations using photoelectron spectroscopy and computational studies have provided insights into its valence and core levels, aiding in the understanding of DMMP's interactions with other substances (Head et al., 2016).

  • Sensor Development for Nerve Agent Detection DMMP has been instrumental in developing sensors for chemical nerve agents. Research utilizing carbon nanotubes in thin-film transistors has demonstrated the capability to detect DMMP, a simulant for sarin, at sub-ppb concentration levels. This application is crucial for enhancing defense and security measures against chemical warfare (Novak et al., 2003).

  • Methylating Reagent in Chemical Synthesis DMMP's methylating properties have been explored for converting various substances. For instance, it has been used to turn aromatic mono- and polycarboxylic acids into their methyl esters. This application is significant in chemical synthesis processes, providing an alternative method for producing key chemical compounds (Sutter & Weis, 1978).

  • in renewable material and biofuel production (Fukaya et al., 2008).
  • Nonflammable Electrolyte for Rechargeable Lithium Batteries Furthering its use in battery technology, DMMP has been employed as a co-solvent to develop nonflammable electrolytes for lithium-ion batteries. This innovation improves the safety characteristics of these batteries, especially under conditions of high thermal stress (Xiang et al., 2007).

  • Nucleophilic Reactions in Zeolite Chemistry DMMP's interaction with X-type faujasite zeolite, where it undergoes nucleophilic substitution, has been studied. This research is significant in understanding chemical processes involving zeolites, which are important in catalysis and adsorption applications (Yang et al., 2006).

  • Study of Adsorption on Metal Oxides Investigations into DMMP's adsorption on metal oxides like MoO3 provide insights into its interactions and the role of factors like oxygen vacancies and surface hydroxyl groups. This research is valuable for developing sensors and understanding surface chemistry dynamics (Head et al., 2016).

  • Biotransformation and Toxicity Studies DMMP's biotransformation and potential toxicity have been examined, particularly focusing on its effects on the renal system and reproductive toxicity in male rats. These studies are crucial for understanding the environmental and health impacts of DMMP (Blumbach et al., 2000).

  • Organometallic Chemistry Applications DMMP has been used in the oxidative addition to iridium(I), forming various iridium(III) complexes. This application is significant in the field of organometallic chemistry, providing pathways for new compound synthesis and catalysis processes (Mitchell, 1984).

Safety And Hazards

DMMP is considered a schedule 2 chemical due to its potential use in the production of chemical weapons. It reacts with thionyl chloride to produce a compound used in nerve agent production .

Future Directions

Research on DMMP continues to explore its applications in flame retardants, organic synthesis, and high-performance nerve agent sensing devices .

properties

IUPAC Name

dimethoxy(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMSTCRBSAVFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400507
Record name dimethyl methylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl methylphosphonite

CAS RN

20278-51-7
Record name dimethyl methylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl methylphosphonite
Reactant of Route 2
Dimethyl methylphosphonite
Reactant of Route 3
Dimethyl methylphosphonite
Reactant of Route 4
Reactant of Route 4
Dimethyl methylphosphonite
Reactant of Route 5
Dimethyl methylphosphonite
Reactant of Route 6
Dimethyl methylphosphonite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.